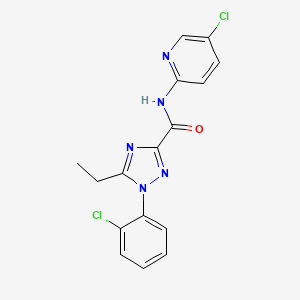![molecular formula C21H32N2O2 B7662450 N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide, also known as Loperamide, is a synthetic opioid drug that is commonly used as an antidiarrheal medication. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. The chemical formula of Loperamide is C29H33ClN2O2, and its molecular weight is 477.04 g/mol.
Mecanismo De Acción
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide works by binding to the mu-opioid receptor in the gastrointestinal tract, which reduces the secretion of fluids and electrolytes into the intestinal lumen. This results in the reduction of diarrhea and the normalization of bowel movements.
Biochemical and Physiological Effects:
This compound is known to have a number of biochemical and physiological effects. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. This compound is also known to have a number of other effects on the body, including the reduction of gastrointestinal motility, the inhibition of neurotransmitter release, and the inhibition of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide has a number of advantages for use in lab experiments. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound in lab experiments. It is known to have a number of off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide. One area of interest is the potential use of this compound in the treatment of chronic pain. This compound is known to have a number of effects on the body that may be useful in the treatment of chronic pain, such as the inhibition of neurotransmitter release and the inhibition of ion channels. Another area of interest is the potential use of this compound in the treatment of opioid addiction. This compound has been shown to have some efficacy in the treatment of opioid addiction, and further research in this area may lead to the development of new treatments for this condition.
Métodos De Síntesis
The synthesis of N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide involves a multistep process that starts with the reaction of piperidine with 4-chlorobutyronitrile to form 1-(4-chlorobutanoyl)piperidine. This intermediate is then reacted with 1-cyclohexylmethanol to form N-(1-cyclohexylmethyl)-1-(4-chlorobutanoyl)piperidine. Finally, this intermediate is reacted with phenylacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide has been extensively studied for its use as an antidiarrheal medication. It is known to have a high affinity for the mu-opioid receptor, which is responsible for its antidiarrheal effects. This compound is also being studied for its potential use in the treatment of other medical conditions, such as chronic pain and opioid addiction.
Propiedades
IUPAC Name |
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-17(18-8-4-2-5-9-18)20(24)22-19-10-14-23(15-11-19)16-21(25)12-6-3-7-13-21/h2,4-5,8-9,17,19,25H,3,6-7,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNVRQJTMWQQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)

![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
